
25-Deacetoxy-25-hydroxyrifamycin S
Vue d'ensemble
Description
25-Deacetoxy-25-hydroxyrifamycin S is a derivative of rifamycin S, a compound known for its antibacterial properties, particularly in the treatment of tuberculosis. The modification of rifamycin S by deacetylation at the 25th position to produce 25-deacetoxy-25-hydroxyrifamycin S is of interest due to its potential pharmacological properties and its role in the metabolism of rifamycins in the human body .
Synthesis Analysis
The synthesis of derivatives of rifamycin S, such as 25-deacetoxy-25-hydroxyrifamycin S, involves chemical modifications aimed at enhancing the intrinsic activity of the compound. For instance, the synthesis of 25-deacetoxy-25-epi-hydroxyrifamycin S was carried out with the goal of increasing the number of hydroxyl groups available for interaction with bacterial DNA-dependent RNA polymerase (DDRP), although the expected increase in biological activity was not confirmed . Additionally, the synthesis of protected intermediates like (11R)-25-O-deacetyl-11-deoxo-11-hydroxy-21,23-O-isopropylidenerifamycin S has been reported, which serves as a potential substrate for further modification at specific positions on the rifamycin S molecule .
Molecular Structure Analysis
The molecular structure of rifamycin derivatives is crucial for their biological activity. The X-ray crystal structure of a protected intermediate of rifamycin S revealed that the hydroxyl groups at positions C(11) and C(25) are hindered, which could explain the lack of reactivity towards acylation and possibly influence the overall activity of the compound . The configuration and conformation of synthesized derivatives are carefully analyzed to ensure they meet the expected criteria for potential increased activity .
Chemical Reactions Analysis
The reactivity of rifamycin S and its derivatives towards various chemical reactions has been studied to understand their behavior and potential as therapeutic agents. For example, rifamycin S and 25-O-deacetylrifamycin S were found to react with hexahydro-1,3,5-triazines to form deep-blue compounds, with the reaction mechanism and structure of these compounds being elucidated using 13C NMR data . However, some derivatives exhibit unexpected reactivity or lack thereof under certain conditions, which can be attributed to the steric hindrance of functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of rifamycin derivatives are influenced by their molecular structure. For instance, the steric hindrance observed in the X-ray crystal structure of a rifamycin S intermediate suggests that physical properties like solubility and reactivity could be affected . The deacetylation of rifamycins by human arylacetamide deacetylase (AADAC) to form 25-deacetylrifamycins alters their chemical properties, reducing their cytotoxicity and potency to transactivate CYP3A4, a key enzyme in drug metabolism . This enzymatic transformation is significant in the context of drug interactions and side effects.
Applications De Recherche Scientifique
1. Enzymatic Deacetylation in Drug Metabolism
- Research reveals that human arylacetamide deacetylase (AADAC) is responsible for deacetylating rifamycins, including 25-deacetoxy-25-hydroxyrifamycin S, affecting the induction rate of drug-metabolizing enzymes and their induced hepatotoxicity. This indicates a significant role in drug metabolism and potential in studying liver-related drug effects (Nakajima et al., 2011).
2. Biosynthetic Pathways in Antibiotic Production
- A study of Amycolatopsis mediterranei, involved in the biosynthesis of antitubercular drug rifamycin B, suggests a role for deacetylated rifamycin metabolites, like 25-deacetoxy-25-hydroxyrifamycin, in the pathway leading to potent antibiotics. This contributes to the understanding of antibiotic synthesis pathways (Xiong, Wu, & Mahmud, 2005).
3. Genomic Insights into Antibiotic-Producing Microorganisms
- The draft genome sequence of Amycolatopsis mediterranei, which produces derivatives like 25-desacetyl-27-demethoxy-27-hydroxyrifamycin, offers insights into the genetic basis of antibiotic production. This research can facilitate the development of new antibiotics and understanding microbial resistance mechanisms (Singh et al., 2014).
4. Understanding Drug Resistance Mechanisms
- The study of enzymes in the rifamycin antibiotic resistome, including those modifying compounds like 25-deacetoxy-25-hydroxyrifamycin S, provides insights into how bacteria develop resistance to antibiotics. This knowledge is crucial for developing new strategies to combat resistant bacterial strains (Surette, Spanogiannopoulos, & Wright, 2021).
Safety and Hazards
Orientations Futures
While specific future directions for 25-Deacetoxy-25-hydroxyrifamycin S are not mentioned in the available literature, the field of antibiotic research is continually evolving. New strategies for improving the therapeutic index of antibiotics, including rifamycins, are being explored . These strategies include the development of new drug delivery systems, the study of antibiotic resistance mechanisms, and the design of antibiotics with improved safety and efficacy profiles .
Propriétés
IUPAC Name |
(9E,19E,21E)-2,13,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H43NO11/c1-15-10-9-11-16(2)34(44)36-21-14-22(37)24-25(31(21)42)30(41)20(6)32-26(24)33(43)35(7,47-32)46-13-12-23(45-8)17(3)28(39)19(5)29(40)18(4)27(15)38/h9-15,17-19,23,27-29,38-41H,1-8H3,(H,36,44)/b10-9+,13-12+,16-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMLZCCJKKGSFH-DRPSXBIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1/C=C/C=C(/C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H43NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
25-Deacetoxy-25-hydroxyrifamycin S | |
CAS RN |
17555-51-0 | |
| Record name | 25-Deacetoxy-25-hydroxyrifamycin S | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017555510 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



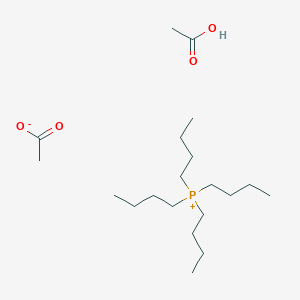

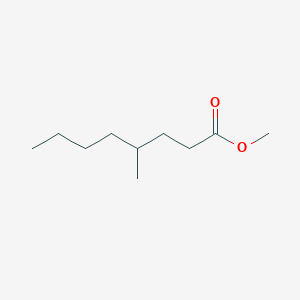
![3-methyl-4-phenylisoxazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B102744.png)



![2-[(E)-2-(2,4-dichlorophenyl)ethenyl]pyridine](/img/structure/B102758.png)
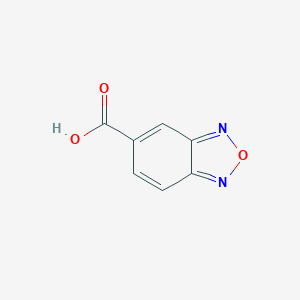
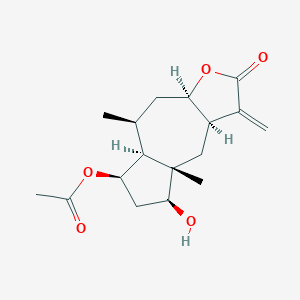
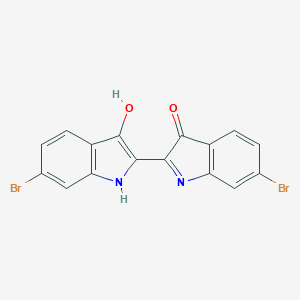
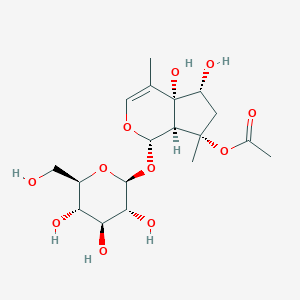
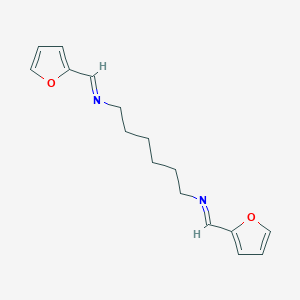
![3-butyl-2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B102767.png)